Ethyl 4-bromo-2-fluorobenzoate
Overview
Description
Ethyl 4-bromo-2-fluorobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of a bromine and a fluorine atom on the benzene ring. While the provided papers do not directly discuss ethyl 4-bromo-2-fluorobenzoate, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of ethyl 4-bromo-2-fluorobenzoate.
Synthesis Analysis
The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a multi-step process starting from a brominated and fluorinated thiazole derivative . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate starts from 4-bromo-2-fluorotoluene and involves several steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of ethyl 4-bromo-2-fluorobenzoate could also involve multiple steps, potentially starting from a fluorinated toluene derivative, followed by bromination and esterification with ethanol.
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-2-fluorobenzoate would consist of a benzene ring with a bromine atom at the fourth position and a fluorine atom at the second position. An ester functional group would be attached to the carboxylic acid moiety. The presence of halogens on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The papers do not provide specific reactions for ethyl 4-bromo-2-fluorobenzoate, but the synthesis of similar compounds involves reactions such as Sonogashira coupling and esterification . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-oxygen bonds, respectively. The presence of halogen substituents on the benzene ring makes the compound a potential candidate for further functionalization through various organic reactions.
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of ethyl 4-bromo-2-fluorobenzoate, we can infer that the compound would likely be a solid at room temperature, given the similar physical state of related aromatic esters. The presence of bromine and fluorine could increase the density and molecular weight of the compound compared to unsubstituted benzoates. The compound's solubility in organic solvents and its boiling and melting points would be influenced by the ester group and the halogen substituents. The purity of similar compounds synthesized can be high, as indicated by the 99.8% purity achieved for methyl 4-bromo-2-methoxybenzoate .
Scientific Research Applications
Synthesis Applications
Ethyl 4-bromo-2-fluorobenzoate is utilized in various chemical syntheses. For example, it is involved in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives. This synthesis process demonstrates its utility in constructing complex organic structures, as detailed in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).
Environmental Biodegradation
Ethyl 4-bromo-2-fluorobenzoate's derivatives, like 4-bromobenzoate, have been studied for their biodegradation. Alcaligenes denitrificans NTB-1, an organism previously isolated on 4-chlorobenzoate, can utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources. This highlights the potential environmental applications of these compounds in bioremediation processes (van den Tweel, Kok, & de Bont, 1987).
Radiopharmaceutical Synthesis
In radiopharmaceuticals, ethyl 4-bromo-2-fluorobenzoate is used as a precursor for creating diagnostic agents. For instance, it's involved in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which is used in protein labeling for medical imaging (Tang, Zeng, Yu, & Kabalka, 2008).
Chemical Reaction Research
This compound has been used to study novel chemical reactions, such as catalyst-free P-C coupling reactions in water under microwave irradiation, indicating its utility in exploring new synthetic methodologies (Jablonkai & Keglevich, 2015).
Electronic Material Development
Ethyl 4-bromo-2-fluorobenzoate derivatives like 4-bromobenzoic acid are also significant in the development of electronic materials. For instance, they have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic solar cells, demonstrating its potential in renewable energy technology (Tan, Zhou, Ji, Huang, & Chen, 2016).
Liquid Crystal Research
In the field of liquid crystal research, derivatives of ethyl 4-bromo-2-fluorobenzoate are utilized to study the properties of chiral liquid crystal materials. This research is pivotal for advancements in display technologies and materials science (Yu, Chang, & Wu, 2007).
Safety And Hazards
Ethyl 4-bromo-2-fluorobenzoate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust and vapors, and using in a well-ventilated area .
properties
IUPAC Name |
ethyl 4-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDINIAYLXTBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621812 | |
Record name | Ethyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-fluorobenzoate | |
CAS RN |
474709-71-2 | |
Record name | 4-Bromo-2-fluorobenzoic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474709-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474709712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-BROMO-2-FLUOROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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